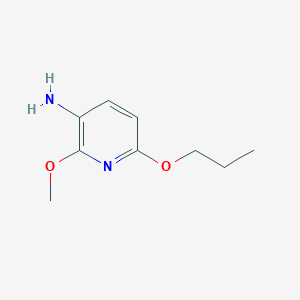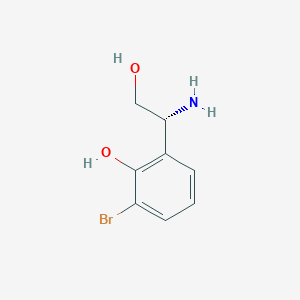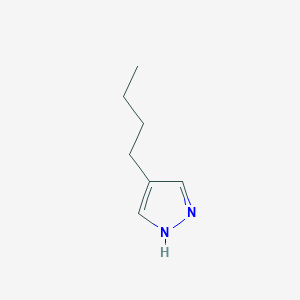
4-butyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Butyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a butyl group attached to the fourth carbon atom. This compound belongs to the pyrazole family, which is known for its diverse applications in organic synthesis, medicinal chemistry, and material science .
Vorbereitungsmethoden
The synthesis of 4-butyl-1H-pyrazole can be achieved through various methodsThis reaction typically requires a catalyst and is conducted under reflux conditions . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and selectivity .
Analyse Chemischer Reaktionen
4-Butyl-1H-pyrazole undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
4-Butyl-1H-pyrazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-butyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . The exact pathways and molecular interactions depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-Butyl-1H-pyrazole can be compared to other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: Known for its use in coordination chemistry and as a ligand in metal complexes.
1-Phenyl-1H-pyrazole: Widely studied for its pharmacological activities, including anti-inflammatory and analgesic effects.
4-Chloro-1H-pyrazole: Utilized in the synthesis of various agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications .
Eigenschaften
Molekularformel |
C7H12N2 |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
4-butyl-1H-pyrazole |
InChI |
InChI=1S/C7H12N2/c1-2-3-4-7-5-8-9-6-7/h5-6H,2-4H2,1H3,(H,8,9) |
InChI-Schlüssel |
DVSRQKLUIJYVQE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CNN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate](/img/structure/B13623947.png)
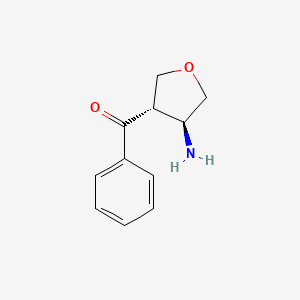
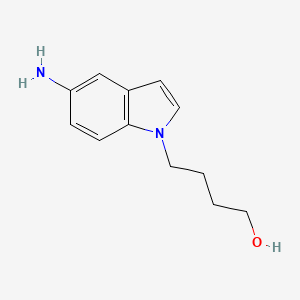
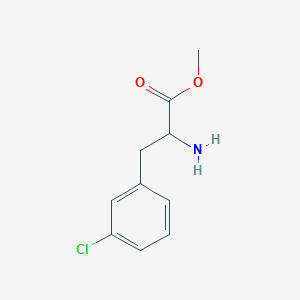
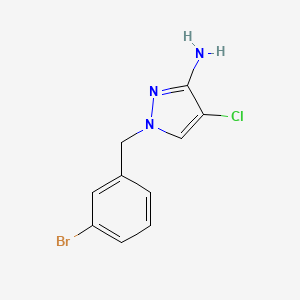
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
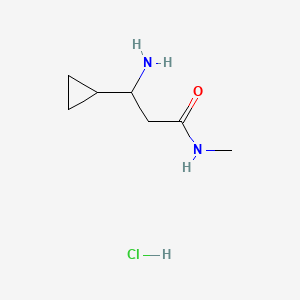

![3-(Benzo[b]thiophen-3-yl)propanal](/img/structure/B13623999.png)


![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
